molecular formula C8H11ClN2O6S2 B8318719 5-Chloro-4-nitro-thiophene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide

5-Chloro-4-nitro-thiophene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide

Cat. No.: B8318719
M. Wt: 330.8 g/mol
InChI Key: LTISUTATAMIERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-nitro-thiophene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide is a useful research compound. Its molecular formula is C8H11ClN2O6S2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2O6S2

Molecular Weight

330.8 g/mol

IUPAC Name

5-chloro-N,N-bis(2-hydroxyethyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C8H11ClN2O6S2/c9-8-6(11(14)15)5-7(18-8)19(16,17)10(1-3-12)2-4-13/h5,12-13H,1-4H2

InChI Key

LTISUTATAMIERZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of diethanolamine (1.16 g, 11 mmol) in water (4 ml) was added at room temperature magnesium oxide (2.22 g, 55 mmol) and THF (16 ml). The suspension was stirred at room temperature for 30 min and a solution of 5-chloro-4-nitrothiophene-2-sulfonyl chloride (3.46 g, 13.2 mmol) in THF (4 ml) was added. The light yellow suspension was stirred at room temperature for 1 h and, after filtration on Dicalit, evaporated. Water (60 ml) was added and the mixture was extracted with ethyl acetate (3×50 ml). The combined organic layers were washed with brine (70 ml), dried (MgSO4) and evaporated. The crude product was further purified by flash chromatography on silica gel (heptane/ethyl acetate) to yield 5-chloro-4-nitro-thiophene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide (0.48 g, 13%) as a yellow solid. MS (ISP) 331.2 [(M+H)+], mp 113° C.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

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